molecular formula C24H23ClN6O3S B3019085 N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-67-0

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B3019085
M. Wt: 511
InChI Key: NJHPILZCVUJOCQ-UHFFFAOYSA-N
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Description

The compound appears to be a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties. The specific compound mentioned includes additional functional groups such as a thioether, amide, and chloro-substituted phenyl group, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reactions starting from various ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of some novel triazole derivatives . The synthesis of complex triazole derivatives can also involve the use of Schiff bases and Mannich base derivatives, which are formed through reactions with aldehydes and amines, respectively . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be determined using techniques such as X-ray crystallography. For instance, the crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined and found to belong to the tetragonal system . Density functional theory (DFT) calculations can be used to optimize geometric bond lengths and angles, and to compare them with experimental values . These techniques could be applied to the compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be explored through various reactions, including cyclization and condensation reactions. For example, the synthesis of triazolo-thiadiazine derivatives involves cyclization of acetonitrile thioalkyl intermediates . The reactivity of the compound could involve similar cyclization reactions, given its triazole and thioether functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. Theoretical calculations, such as those determining the HOMO and LUMO energies, can provide insights into the electronic properties of these compounds . Additionally, the molecular electrostatic potential (MEP) surface map can be investigated to understand the distribution of electronic density . These properties are crucial for understanding the interaction of the compound with biological targets.

properties

IUPAC Name

N-[2-[6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN6O3S/c1-15-3-6-17(13-19(15)25)27-22(32)14-35-23-10-9-20-28-29-21(31(20)30-23)11-12-26-24(33)16-4-7-18(34-2)8-5-16/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHPILZCVUJOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

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